4-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide 4-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1019106-09-2
VCID: VC11924272
InChI: InChI=1S/C21H17ClN6O/c1-14-12-13-28(27-14)20-11-10-19(25-26-20)23-17-6-8-18(9-7-17)24-21(29)15-2-4-16(22)5-3-15/h2-13H,1H3,(H,23,25)(H,24,29)
SMILES: CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C21H17ClN6O
Molecular Weight: 404.9 g/mol

4-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

CAS No.: 1019106-09-2

Cat. No.: VC11924272

Molecular Formula: C21H17ClN6O

Molecular Weight: 404.9 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide - 1019106-09-2

Specification

CAS No. 1019106-09-2
Molecular Formula C21H17ClN6O
Molecular Weight 404.9 g/mol
IUPAC Name 4-chloro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Standard InChI InChI=1S/C21H17ClN6O/c1-14-12-13-28(27-14)20-11-10-19(25-26-20)23-17-6-8-18(9-7-17)24-21(29)15-2-4-16(22)5-3-15/h2-13H,1H3,(H,23,25)(H,24,29)
Standard InChI Key ZNWBRCFBSAZIGM-UHFFFAOYSA-N
SMILES CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Canonical SMILES CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl

Introduction

4-Chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This compound features a unique structural arrangement, including a chloro substituent, a benzamide moiety, and a pyridazine ring connected to a pyrazole. The presence of these functional groups suggests potential biological activities, making it a subject of interest for drug development.

Synthesis

The synthesis of 4-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multiple steps, including the formation of the pyridazine and pyrazole rings, followed by their coupling with the benzamide moiety. The specific synthetic route may vary depending on the availability of starting materials and the desired yield and purity of the final product.

Biological Activities

Compounds with similar structural motifs, such as pyrazole and pyridazine moieties, have been shown to exhibit significant biological activities, including anticancer effects. The presence of a chloro substituent and a benzamide group in 4-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide suggests potential interactions with various biological targets, which could lead to diverse pharmacological applications.

Research Findings

Compound NameStructural FeaturesNotable Activities
4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidineChloro group and pyrazole ringAnticancer activity
2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamideChloro substituent with acetamide functionalityAntimicrobial properties
2-Chloro-(3-methylpyrazol)-benzenecarboxylic acidCarboxylic acid groupPotential anti-inflammatory effects

These compounds highlight the diverse biological activities associated with similar structural motifs, underscoring the potential significance of 4-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide in medicinal chemistry.

Potential Applications

Given its structural features and potential biological activities, 4-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide may have applications in the development of pharmaceuticals targeting various diseases. Further research is necessary to fully elucidate its pharmacological profile and explore its therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator